2-Chloroadenosine vs. Adenosine and 2-Fluoroadenosine: Functional Selectivity and Efficacy at Adenosine Receptors
2-Chloroadenosine exhibits a defined, non-selective binding profile across A1, A2A, and A3 adenosine receptors, with quantified affinities (Ki values). This contrasts with adenosine, which is rapidly metabolized, and with 2-fluoroadenosine, which differs in its functional efficacy. Specifically, 2-chloroadenosine acts as a full agonist at A3 receptors, while 2-fluoroadenosine is a partial agonist [1]. This distinction in efficacy is crucial for experimental outcomes where the degree of receptor activation determines downstream signaling. Furthermore, the 2-chloro substituent consistently increases agonist potency at A2 receptors compared to N6-substituted adenosines without the 2-chloro group [2].
| Evidence Dimension | Receptor Binding Affinity (Ki) and Agonist Efficacy |
|---|---|
| Target Compound Data | Ki (A1): 300 nM; Ki (A2A): 80 nM; Ki (A3): 1900 nM. Full agonist at A3 receptor. |
| Comparator Or Baseline | Comparator 1 (2-Fluoroadenosine): Partial agonist at A3 receptor. Comparator 2 (Adenosine): Rapidly deaminated, not a suitable baseline for sustained activation. |
| Quantified Difference | 2-Chloroadenosine has a 3.75-fold higher affinity for A2A receptors than A1 receptors. It is a full agonist at A3, whereas 2-fluoroadenosine is a partial agonist (efficacy difference, no Ki provided). |
| Conditions | Radioligand binding assays for Ki values. Functional assays for A3 receptor efficacy. |
Why This Matters
This defined and stable agonist profile allows researchers to predictably activate multiple adenosine receptor subtypes, making it a critical tool for studying adenosine biology where endogenous adenosine is unsuitable.
- [1] Gao ZG, Jacobson KA. Partial Agonists for A3 Adenosine Receptors. Curr Top Med Chem. 2004;4(8):855-862. View Source
- [2] Thompson RD, et al. Activity of N6-substituted 2-chloroadenosines at A1 and A2 adenosine receptors. J Med Chem. 1991;34(11):3388-3390. View Source
